![molecular formula C13H11B B1583556 1-Benzyl-4-bromobenzene CAS No. 2116-36-1](/img/structure/B1583556.png)
1-Benzyl-4-bromobenzene
Overview
Description
1-Benzyl-4-bromobenzene is a derivative of benzene with a bromine atom and a benzyl group attached to the benzene ring . It has a molecular formula of C13H11Br and a molecular weight of 247.134 g/mol .
Synthesis Analysis
The synthesis of bromobenzene derivatives typically involves the action of bromine on benzene in the presence of a Lewis acid catalyst such as aluminium chloride or ferric bromide . The synthesis can also be achieved by a Sandmeyer reaction, which involves the diazotization of aniline .Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring with a bromine atom and a benzyl group attached to it . It contains a total of 26 bonds, including 15 non-H bonds, 12 multiple bonds, 2 rotatable bonds, 12 aromatic bonds, and 2 six-membered rings .Chemical Reactions Analysis
This compound, like other aryl halides, can undergo nucleophilic aromatic substitution reactions . These reactions involve the attack of a nucleophile on the carbon atoms of the aromatic ring .Physical And Chemical Properties Analysis
This compound is a solid compound . Its SMILES string representation is Brc1ccc(Cc2ccccc2)cc1 .Scientific Research Applications
Hepatotoxicity Study
Brominated benzenes like 1-Benzyl-4-bromobenzene have been studied for their hepatotoxic effects. Szymańska (1997) investigated the acute intoxication of mice with various bromobenzenes, revealing the relationship between chemical structure and liver impairment. This study is essential for understanding the environmental and health impacts of bromobenzenes, including this compound (Szymańska, 1997).
Synthesis and Cross-Coupling Applications
Crawforth, Fairlamb, and Taylor (2004) explored the use of this compound in the Stille cross-coupling process. They developed an efficient method for coupling allylic and benzylic bromides with organostannanes, highlighting the utility of this compound in organic synthesis (Crawforth, Fairlamb, & Taylor, 2004).
Role in Synthesis of Pyrethrins
Elliott, Janes, and Pearson (1967) described the synthesis of benzyl chrysanthemates using bromobenzenes, including derivatives like this compound. These compounds are crucial in developing pyrethrins, which are significant in agricultural and pest control applications (Elliott, Janes, & Pearson, 1967).
X-Ray Structure Determinations
Jones, Kuś, and Dix (2012) conducted X-ray structure determinations of bromo- and bromomethyl-substituted benzenes. Their research provides valuable insights into the structural and electronic properties of compounds like this compound, contributing to a deeper understanding of their chemical behavior (Jones, Kuś, & Dix, 2012).
Corrosion Inhibition Studies
Negrón-Silva et al. (2013) synthesized triazole derivatives of uracil and thymine, incorporating this compound. They explored these compounds' potential inhibitory activity against acidic corrosion of steels, indicating the compound's relevance in materials science and engineering (Negrón-Silva et al., 2013).
Analysis of Grignard Reactions
Davies, Done, and Hey (1969) analyzed the Grignard reaction involving bromobenzenes, including this compound. This research offers insights into the reaction mechanisms and applications of Grignard reagents in organic synthesis (Davies, Done, & Hey, 1969).
Mechanism of Action
Target of Action
The primary target of 1-Benzyl-4-bromobenzene is the aromatic ring of benzene . The compound interacts with the benzene ring through a process known as nucleophilic aromatic substitution .
Mode of Action
This compound interacts with its target through a two-step mechanism. The first step involves the addition of a nucleophile to the aromatic ring, followed by the loss of a halide anion from the negatively charged intermediate . This process is characterized by the initial addition of the nucleophile to the aromatic ring, followed by the loss of a halide anion from the negatively charged intermediate .
Biochemical Pathways
The action of this compound affects the biochemical pathway of nucleophilic aromatic substitution . The compound’s interaction with the benzene ring results in the formation of a new carbon-carbon bond, which can lead to the synthesis of new organic compounds .
Safety and Hazards
properties
IUPAC Name |
1-benzyl-4-bromobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Br/c14-13-8-6-12(7-9-13)10-11-4-2-1-3-5-11/h1-9H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNEOYCMCJMLRSD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CC=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60284607 | |
Record name | 1-benzyl-4-bromobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60284607 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
2116-36-1 | |
Record name | 2116-36-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38004 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-benzyl-4-bromobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60284607 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2116-36-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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